3-Methylazelaic acid

Description

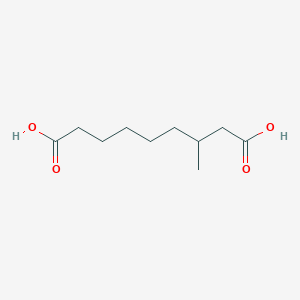

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O4 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-methylnonanedioic acid |

InChI |

InChI=1S/C10H18O4/c1-8(7-10(13)14)5-3-2-4-6-9(11)12/h8H,2-7H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

PLOUQIGEQKCKHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Biological Significance and Metabolic Pathways of 3 Methylazelaic Acid

Occurrence and Distribution in Biological Matrices

Presence in Human Biofluids: Urinary Metabolome Investigations

3-Methylazelaic acid, a medium-chain fatty acid, has been identified as a component of the human urinary metabolome. ebi.ac.uk Its presence in urine is often investigated in the context of broader metabolomic studies aiming to understand human health and disease. These investigations typically employ advanced analytical techniques like high-resolution mass spectrometry to profile a wide array of small molecules in biofluids. nih.govupf.edu

Urinary metabolomic studies have detected this compound in healthy individuals, including children and adolescents, establishing its presence as part of the normal human metabolic output. nih.govresearchgate.net The collection of urine for these studies is favored due to its non-invasive nature. nih.gov To ensure the integrity of the metabolome, samples are often analyzed shortly after collection or immediately frozen to prevent degradation by microbes. upf.edu While direct injection of urine into analytical instruments is possible, filtration is commonly used to remove suspended materials. upf.edu

Detection in Natural Sources: Exemplified by Lysimachiae Herba

Beyond its presence in human biofluids, this compound has also been identified in natural sources. One notable example is its detection in Lysimachiae Herba (LH), also known as Jinqiancao. nih.gov This herb is a traditional Chinese medicine used for various ailments. nih.govnih.gov

Modern analytical techniques, specifically ultra-fast liquid chromatography coupled with triple-quadrupole time-of-flight tandem mass spectrometry (UFLC-Triple TOF-MS/MS), have been instrumental in identifying the chemical constituents of Lysimachiae Herba. nih.govresearchgate.net In a comprehensive analysis of LH from different habitats, this compound was successfully identified as one of its chemical components. nih.gov The identification was based on its precise molecular weight and fragmentation patterns observed in mass spectrometry. nih.gov

Involvement in Endogenous Metabolic Processes

Integration within Fatty Acid Metabolic Pathways

This compound is involved in fatty acid metabolism, which encompasses the chemical reactions and pathways involving aliphatic monocarboxylic acids. nih.govebi.ac.ukwikipedia.org These pathways are crucial for generating energy and providing building blocks for various cellular components. wikipedia.org Metabolomic studies have linked this compound to disturbances in fatty acid metabolic pathways in certain health conditions. nih.govresearchgate.net For instance, in studies of children with ADHD, an increase in urinary this compound was observed, suggesting an alteration in fatty acid metabolism. nih.gov

Relationship with Branched-Chain Fatty Acid Metabolism

This compound is classified as a branched-chain fatty acid (BCFA), which is a fatty acid with one or more alkyl substituents on its hydrocarbon chain. ebi.ac.ukebi.ac.uk The metabolism of BCFAs, including 3-methyl and 2-methyl branched-chain fatty acids, often occurs in peroxisomes. nih.gov These fatty acids can be derived from dietary sources, such as plant extracts. nih.gov In adipocytes, BCFAs can be synthesized de novo from branched-chain amino acids. nih.gov The catabolism of branched-chain amino acids like valine, leucine, and isoleucine is closely linked to the synthesis of both odd-chain and even-chain fatty acids. plos.org Specifically, valine and isoleucine catabolism contributes to the pool of propionyl-CoA, a primer for the synthesis of odd-chain fatty acids. plos.org

Biomarker Research and Association with Health Conditions

Metabolites like this compound are increasingly being investigated as potential biomarkers for diagnosing, prognosing, and classifying diseases. nih.gov As direct indicators of biochemical activity, they hold promise for providing insights into pathological mechanisms. nih.gov

In the context of Attention-Deficit/Hyperactivity Disorder (ADHD), urinary metabolomic studies have identified this compound as a potential biomarker. nih.govresearchgate.netnih.gov Research has shown that urinary levels of this compound, along with other metabolites, can differentiate between children with ADHD and healthy controls. nih.govnih.govfrontiersin.org Specifically, increased levels of this compound were found in the urine of patients with ADHD. nih.gov A panel of urinary metabolites including this compound, FAPy-adenine, and phenylacetylglutamine (B1677654) demonstrated a high predictive ability for ADHD. nih.govresearchgate.netresearchgate.netannualreviews.org This suggests that disturbances in metabolic pathways, including fatty acid metabolism, are associated with ADHD. nih.govfrontiersin.org

Role as a Metabolic Signature in Neurological Disorders

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, has emerged as a powerful tool for identifying biomarkers and understanding the pathophysiology of diseases. nih.gov Within this field, certain compounds have been identified as potential metabolic signatures for various conditions, including neurological disorders. nih.gov this compound is one such metabolite that has garnered attention for its association with specific neurological conditions.

Recent metabolomic studies have identified a significant association between this compound and Attention-Deficit/Hyperactivity Disorder (ADHD), one of the most common psychiatric disorders in childhood. nih.govnih.gov Research comparing the urinary metabolic profiles of children with ADHD to those of healthy controls has revealed distinct differences. researchgate.netfrontiersin.org Specifically, urinary levels of this compound were found to be increased in patients with ADHD. nih.govfrontiersin.org This finding is part of a broader observation that metabolites involved in fatty acid metabolism pathways are among those showing the largest differences between individuals with ADHD and healthy controls. nih.govresearchgate.netresearchgate.net

The metabolic signature of ADHD can vary depending on the presence of comorbid conditions, such as tic disorders. frontiersin.org Research has distinguished between metabolic profiles for ADHD without tic disorders and ADHD with comorbid tics. frontiersin.org Notably, this compound has been specifically implicated in the metabolic profile of ADHD without tic disorders. nih.govfrontiersin.orgnih.gov

In one study, a total of 34 significantly different metabolites were identified in children with ADHD without tic disorders compared to a control group. frontiersin.orgnih.gov For this specific subgroup, a predictive model was constructed using a panel of metabolites that included this compound. nih.govfrontiersin.org Conversely, for individuals with ADHD comorbid with tic disorders, a different set of metabolic biomarkers was identified as being more robust for diagnosis, suggesting distinct pathophysiological pathways between these ADHD presentations. nih.govresearchgate.netfrontiersin.org

Association with Attention-Deficit/Hyperactivity Disorder (ADHD)

Investigation of Predictive Metabolite Panels Containing this compound

To enhance the diagnostic accuracy for ADHD, researchers have investigated panels of multiple metabolites. nih.gov A specific urinary metabolite panel consisting of FAPy-adenine, this compound, and phenylacetylglutamine has been identified as having a strong predictive ability for ADHD without tic disorders. nih.govresearchgate.netfrontiersin.org

This three-metabolite panel was used to construct a robust model to distinguish between healthy individuals and those with ADHD without tic disorders. nih.govfrontiersin.org The model demonstrated high sensitivity and specificity. nih.govfrontiersin.org The predictive power of this panel is highlighted by its high receiver operating characteristic area under the curve (ROC-AUC) value, a measure of diagnostic accuracy.

Table 1: Predictive Metabolite Panel for ADHD without Tic Disorders

| Metabolite | Predictive Panel Component | Finding | ROC-AUC of Panel | Source |

|---|---|---|---|---|

| This compound | Yes | Upregulated in ADHD patients. nih.gov | 0.918 for the training set; 0.96 for the external validation set. nih.govfrontiersin.org | researchgate.net, nih.gov, frontiersin.org, nih.gov, mdpi.com, nih.gov |

| FAPy-adenine | Yes | Upregulated in ADHD patients. frontiersin.org | 0.918 for the training set; 0.96 for the external validation set. nih.govfrontiersin.org | researchgate.net, nih.gov, frontiersin.org, nih.gov, mdpi.com, nih.gov |

Mechanistic Hypotheses Linking this compound to Pathophysiological Pathways (e.g., disturbed fatty acid metabolism in ADHD)

The consistent finding of elevated this compound in individuals with ADHD points towards underlying disturbances in metabolic processes, particularly fatty acid metabolism. nih.govfrontiersin.orgresearchgate.net Metabolic pathway analysis has shown that pathways related to both amino acid and fatty acid metabolism are associated with ADHD. frontiersin.orgresearchgate.net The increased urinary concentration of this compound, alongside another metabolite called aminocaproic acid, is a key finding supporting the hypothesis of disturbed fatty acid metabolism in the pathophysiology of ADHD. nih.govfrontiersin.org

This link is consistent with broader theories about ADHD that involve deficiencies or altered metabolism of essential fatty acids. researchgate.net While many studies have focused on polyunsaturated fatty acids in blood, the discovery of altered levels of dicarboxylic acids like this compound in urine provides a more detailed view of the specific metabolic pathways that may be affected. frontiersin.orgresearchgate.net These findings suggest that the biochemical landscape in ADHD is perturbed, potentially involving the processes that handle the breakdown and utilization of fats in the body. researchgate.net

Biosynthetic and Biotransformation Investigations of 3 Methylazelaic Acid

Proposed Biosynthetic Routes for 3-Methylazelaic Acid

The biosynthesis of this compound is not as clearly defined as that of its straight-chain counterparts. However, based on established metabolic principles for similar molecules, hypothetical pathways can be proposed. These routes primarily involve modifications of standard fatty acid metabolism.

The formation of the basic carbon skeleton of this compound likely deviates from or is a modification of the conventional fatty acid synthesis pathway. One hypothesis involves the utilization of a branched-chain primer during fatty acid synthesis. The standard fatty acid synthase (FAS) system typically uses acetyl-CoA as a primer. However, branched-chain fatty acid synthesis can be initiated with α-keto acids derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. nih.govnih.gov For instance, the catabolism of valine and isoleucine can produce propionyl-CoA, which can serve as a primer for the synthesis of odd-chain fatty acids. nih.gov A similar mechanism, perhaps involving a methylated primer, could lead to the formation of a 3-methyl-branched long-chain fatty acid.

Alternatively, a post-synthesis modification of a standard fatty acid chain could introduce the methyl group. However, the enzymatic machinery for such a specific methylation on a fatty acid backbone is not well-characterized.

A more plausible route involves the catabolism of larger, naturally occurring 3-methyl-branched fatty acids. Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a branched-chain fatty acid found in the human diet from sources like dairy products and animal fats, is a prime example. nepjol.infocaymanchem.com Its degradation involves a combination of α- and β-oxidation. nepjol.infocaymanchem.com It is conceivable that intermediates generated during the breakdown of such complex branched-chain fatty acids could serve as precursors for shorter branched-chain dicarboxylic acids like this compound.

The final step in the formation of a dicarboxylic acid from a monocarboxylic acid is typically achieved through omega (ω)-oxidation. allen.inmicrobenotes.combyjus.com This pathway, occurring primarily in the endoplasmic reticulum, oxidizes the terminal methyl group (the ω-carbon) of a fatty acid to a carboxylic acid group. allen.inmicrobenotes.combyjus.com Therefore, a hypothetical 3-methylnonanoic acid could undergo ω-oxidation to yield this compound. In some bacteria, the degradation of branched-chain alkanes proceeds through the formation of dicarboxylic acids, suggesting that this is a viable biological pathway. nih.govnih.gov

Several key enzymatic activities are likely involved in the proposed biosynthetic pathways for this compound.

The omega-oxidation pathway is crucial for the formation of the dicarboxylic acid structure. This process involves a series of enzymatic reactions:

Cytochrome P450 monooxygenases: These enzymes, located in the endoplasmic reticulum, catalyze the initial hydroxylation of the terminal methyl group of the fatty acid precursor. allen.inlibretexts.org

Alcohol dehydrogenase: The newly formed hydroxyl group is then oxidized to an aldehyde by this enzyme. byjus.com

Aldehyde dehydrogenase: Finally, the aldehyde group is oxidized to a carboxylic acid, completing the formation of the dicarboxylic acid. byjus.com

For pathways involving the breakdown of larger 3-methyl-branched fatty acids like phytanic acid, the enzymes of the α-oxidation pathway are essential. The presence of a methyl group at the β-carbon (position 3) blocks the standard β-oxidation pathway. nepjol.infobyjus.comjax.org Alpha-oxidation circumvents this by removing a single carbon from the carboxyl end. nepjol.infonih.govmicrobenotes.com Key enzymes in this process include:

Phytanoyl-CoA hydroxylase (PAHX): This peroxisomal enzyme hydroxylates the α-carbon of the acyl-CoA ester. nih.gov

2-Hydroxyphytanoyl-CoA lyase (2-HPCL): This thiamine (B1217682) pyrophosphate-dependent enzyme cleaves the bond between the α- and β-carbons. nih.govqmul.ac.uk

The resulting shorter fatty acid can then be further metabolized. The stereochemistry of the 3-methyl branch is preserved during this process. nih.gov

The following table summarizes the key enzymatic activities potentially involved in the formation of this compound.

| Enzymatic Activity | Proposed Role | Metabolic Pathway | Cellular Location |

| Fatty Acid Synthase (FAS) with branched-chain primer | Formation of the initial 3-methyl-branched fatty acid chain. | Fatty Acid Synthesis | Cytosol |

| Cytochrome P450 Monooxygenase | Hydroxylation of the terminal methyl group of a monocarboxylic precursor. | Omega-oxidation | Endoplasmic Reticulum |

| Alcohol Dehydrogenase | Oxidation of the ω-hydroxyl group to an aldehyde. | Omega-oxidation | Cytosol/Endoplasmic Reticulum |

| Aldehyde Dehydrogenase | Oxidation of the ω-aldehyde group to a carboxyl group. | Omega-oxidation | Cytosol/Endoplasmic Reticulum |

| Phytanoyl-CoA Hydroxylase (PAHX) | α-hydroxylation of a larger 3-methyl-branched fatty acid precursor. | Alpha-oxidation | Peroxisomes |

| 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) | Cleavage of the Cα-Cβ bond in the α-oxidation pathway. | Alpha-oxidation | Peroxisomes |

Hypothetical Derivations from Core Fatty Acid Synthase Pathways

Metabolic Transformation and Turnover Mechanisms

Once formed, this compound, as a dicarboxylic acid, is expected to enter catabolic pathways for degradation and turnover. The primary mechanism for the breakdown of dicarboxylic acids is β-oxidation, similar to that for monocarboxylic fatty acids. jax.orgresearchgate.net

Dicarboxylic acids are first activated to their corresponding CoA esters. researchgate.net Subsequently, they can undergo β-oxidation from either end of the molecule. This process shortens the carbon chain by two-carbon units (acetyl-CoA) in each cycle. For this compound, the methyl group at the C3 position would block β-oxidation from that end. Therefore, degradation would likely initiate from the opposite carboxyl group.

The β-oxidation of the dicarboxylyl-CoA ester would proceed until a point where the methyl branch interferes with the enzymatic machinery. The final product of phytanic acid metabolism via ω- and subsequent β-oxidation is 3-methyladipic acid, a six-carbon dicarboxylic acid. caymanchem.com This suggests that this compound could be degraded via β-oxidation to 3-methyladipic acid, which can be further metabolized. The accumulation of 3-methyladipic acid in the urine is used as a biomarker for active ω-oxidation of phytanic acid in certain metabolic disorders. caymanchem.com

The enzymes involved in the β-oxidation of dicarboxylic acids are largely the same as those for monocarboxylic acids and are located in both mitochondria and peroxisomes. libretexts.orgresearchgate.net Peroxisomes are particularly important for the initial breakdown of very long-chain and branched-chain fatty acids, as well as dicarboxylic acids. libretexts.orgresearchgate.net The shortened dicarboxylic acids can then be transported to the mitochondria for complete oxidation.

The table below outlines the proposed metabolic fate of this compound.

| Process | Description | Key Intermediates/Products | Cellular Location |

| Acyl-CoA Activation | This compound is converted to 3-methylazelaoyl-CoA. | 3-Methylazelaoyl-CoA | Microsomes/Peroxisomes |

| β-oxidation | Stepwise shortening of the carbon chain from the unsubstituted carboxyl end. | Acetyl-CoA, 3-Methyladipoyl-CoA | Peroxisomes, Mitochondria |

| Further Catabolism | The resulting 3-methyladipoyl-CoA is further broken down. | Propionyl-CoA, Acetyl-CoA | Mitochondria |

Analytical Methodologies for Research and Quantification of 3 Methylazelaic Acid

Chromatographic Techniques for Separation

Chromatography is a fundamental step in the analysis of 3-methylazelaic acid, enabling its isolation from other metabolites. High-performance liquid chromatography (HPLC) and its advanced version, ultra-fast liquid chromatography (UFLC), are the most employed techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a cornerstone for the analysis of organic acids like this compound. ijpsonline.comshimadzu.com The separation is typically achieved using a reversed-phase column, such as a C18 column. ijpsonline.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium di-hydrogen orthophosphate) and an organic solvent like acetonitrile. ijpsonline.com The pH of the aqueous phase is a critical parameter, often adjusted to an acidic value (e.g., pH 3.5) to ensure the organic acids are in their non-ionized form, which enhances their retention on the nonpolar stationary phase. ijpsonline.comshimadzu.com Detection is commonly performed using an ultraviolet (UV) detector at a low wavelength, such as 206 nm, as dicarboxylic acids lack strong chromophores. ijpsonline.com

A key challenge in HPLC analysis is achieving complete separation from other structurally similar compounds that may be present in biological samples. nih.gov Method validation according to established guidelines is essential to ensure linearity, precision, accuracy, and robustness. ijpsonline.com For instance, a validated HPLC method for azelaic acid, a related dicarboxylic acid, demonstrated linearity over a concentration range of 5-400 µg/ml with a high correlation coefficient (r² = 0.998). ijpsonline.com

Ultra-Fast Liquid Chromatography (UFLC)

Ultra-fast liquid chromatography (UFLC) represents an evolution of HPLC, offering significantly shorter analysis times without compromising separation efficiency. mdpi.com This technique has been successfully coupled with mass spectrometry for the comprehensive analysis of various chemical constituents in complex mixtures, including fatty acids. mdpi.comresearchgate.net A UFLC system can utilize a similar reversed-phase C18 column and a gradient elution with a mobile phase composed of an organic solvent (e.g., methanol) and water containing a small percentage of an acid like formic acid to improve peak shape and ionization efficiency. mdpi.com The rapid separation capabilities of UFLC make it highly suitable for high-throughput metabolomic studies where a large number of samples need to be analyzed. mdpi.com

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of this compound, offering high sensitivity and specificity. mdpi.com It is often coupled with a chromatographic system (LC-MS) to analyze the separated compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.com This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its identification. savemyexams.comuni-saarland.de For this compound, HRMS can distinguish its molecular formula from other compounds that may have the same nominal mass. savemyexams.comnih.gov This technique has been utilized in urinary metabolomic studies to identify potential biomarkers, including this compound. nih.gov

Triple-Quadrupole Time-of-Flight Mass Spectrometry (TOF-MS/MS)

Triple-quadrupole time-of-flight (Q-TOF) mass spectrometry is a hybrid technique that combines the scanning capabilities of a quadrupole mass analyzer with the high mass accuracy of a time-of-flight analyzer. nih.govwikipedia.org This setup allows for both the selection of a specific precursor ion (the ionized molecule of interest) and the analysis of its fragment ions with high resolution. nih.govriken.jp UFLC coupled with triple TOF-MS/MS has been used for the qualitative analysis of complex chemical mixtures. mdpi.comresearchgate.net This powerful combination enables the acquisition of both precursor and product ion information in a single run, facilitating confident compound identification. nih.gov The first quadrupole (Q1) selects the precursor ion, the second (q2) acts as a collision cell where the ion is fragmented, and the TOF analyzer measures the mass-to-charge ratio of the resulting fragment ions with high accuracy. nih.gov

Strategies for Metabolite Identification: Precise Molecular Weight, Fragment Ion Analysis, and Retention Time Comparisons

The definitive identification of metabolites like this compound in complex biological samples is a multi-faceted process. nih.govcreative-proteomics.com The Metabolomics Standards Initiative has defined different levels of identification confidence, with the highest level requiring comparison to an authentic chemical standard. creative-proteomics.com

The primary strategies for identification include:

Precise Molecular Weight: Obtained from HRMS, this measurement is used to determine the elemental formula of the unknown compound. researchgate.netuni-saarland.de

Fragment Ion Analysis: Tandem mass spectrometry (MS/MS) experiments, such as those performed on a Q-TOF instrument, generate a fragmentation pattern or "fingerprint" for a molecule. riken.jpmiamioh.edu This pattern, which results from the controlled breakdown of the precursor ion, provides structural information that can be compared to databases or the fragmentation of a known standard. uni-saarland.deriken.jp

Retention Time Comparisons: The time it takes for a compound to elute from the chromatography column (its retention time) is a characteristic property under specific analytical conditions. researchgate.net Matching the retention time of an unknown peak to that of a pure standard analyzed under the identical HPLC or UFLC method provides strong evidence for its identity. creative-proteomics.com

In practice, a combination of these strategies is employed. For instance, a research study might identify a feature in a biological sample by its precise mass and retention time and then confirm its identity by comparing its MS/MS fragmentation pattern and retention time to that of a commercially available this compound standard. riken.jpcreative-proteomics.com

| Parameter | HPLC | UFLC |

| Principle | Separation based on partitioning between a stationary and mobile phase under high pressure. ijpsonline.com | An advanced form of HPLC with shorter analysis times and improved resolution. mdpi.com |

| Typical Column | Reversed-phase C18 ijpsonline.comresearchgate.net | Reversed-phase C18 mdpi.com |

| Common Detectors | UV-Vis, Mass Spectrometry ijpsonline.comnih.gov | Mass Spectrometry (e.g., TOF-MS/MS) mdpi.comresearchgate.net |

| Application for this compound | Quantification and separation from other organic acids. ijpsonline.com | Rapid, high-throughput analysis in metabolomics. mdpi.com |

Table 1. Comparison of HPLC and UFLC Techniques for this compound Analysis

| Technique | Principle | Application for this compound |

| HRMS | Provides highly accurate mass measurements for determining elemental composition. savemyexams.com | Precise mass determination to confirm the molecular formula. nih.gov |

| Q-TOF MS/MS | A hybrid technique combining a quadrupole for precursor ion selection and a TOF analyzer for high-resolution fragment ion analysis. nih.govwikipedia.org | Structural elucidation through the analysis of fragmentation patterns. mdpi.comriken.jp |

Table 2. Mass Spectrometry Techniques for the Identification of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that allows for the simultaneous identification and quantification of multiple metabolites in a biological sample. frontiersin.orgnih.gov Its high reproducibility makes it a valuable tool in metabolomics research. nih.gov

¹H NMR Spectroscopy for Untargeted Profiling

One-dimensional (1D) ¹H NMR spectroscopy is a commonly used method in metabolomics for untargeted profiling due to its high-throughput nature and the fact that hydrogen is present in nearly all metabolites. nih.gov In untargeted metabolomics, the aim is to analyze a broad range of metabolites within a sample to identify changes related to a specific condition or state. mdpi.com

In the ¹H NMR spectrum, each chemically distinct proton in a molecule produces a signal at a characteristic chemical shift. gre.ac.uk For the identification of metabolites like this compound, several features of the NMR signal are considered, including chemical shifts, signal multiplicities (splitting patterns), and coupling constants. gre.ac.uk While ¹H NMR suffers from lower spectral resolution compared to other techniques, which can lead to signal overlap, advancements such as using higher magnetic field strengths can help to mitigate this issue. frontiersin.orgnih.gov

In studies involving complex biofluids like plasma, which contain high concentrations of macromolecules such as lipoproteins, specific pulse sequences like the Carr-Purcell-Meiboom-Gill (CPMG) sequence are employed. gre.ac.uknih.govmdpi.com This technique effectively suppresses the broad signals from these large molecules, allowing for the clearer detection of smaller metabolites like this compound. mdpi.com

Sample Preparation and Extraction Protocols for Biofluid Analysis

Proper sample preparation is a critical step to ensure accurate and reliable results in the analysis of this compound from biofluids such as urine and plasma. usask.cabiotage.com The choice of protocol can vary depending on the analytical technique and the specific aims of the study. usask.ca

For the analysis of dicarboxylic acids in urine, a common procedure involves acidification of the urine sample followed by liquid-liquid extraction (LLE). researchgate.netnih.gov In this method, the acidified urine is mixed with immiscible organic solvents like diethyl ether and ethyl acetate (B1210297) to extract the organic acids. nih.gov The solvent layer containing the acids is then separated and dried, often under a stream of nitrogen. nih.govnih.gov It is important to carefully control the drying temperature, as excessive heat can lead to the loss of certain organic acids. nih.govnih.gov For dicarboxylic acids, studies have shown that they are generally stable at temperatures up to 60°C during the drying process. nih.govnih.gov

For plasma samples, which have a high protein content, a deproteinization step is often necessary. frontiersin.org This can be achieved by adding a solvent like methanol (B129727) to the plasma, which causes the proteins to precipitate. frontiersin.org After centrifugation to remove the precipitated proteins, the supernatant containing the metabolites can be collected and prepared for analysis. frontiersin.org Another approach for plasma is ultrafiltration, which uses a membrane to separate small molecules from larger proteins. nih.gov

The table below summarizes common sample preparation techniques for biofluids.

| Sample Type | Preparation Technique | Key Steps |

| Urine | Liquid-Liquid Extraction (LLE) | Acidification, extraction with organic solvents (e.g., diethyl ether, ethyl acetate), solvent evaporation. researchgate.netnih.gov |

| Plasma | Protein Precipitation | Addition of a solvent (e.g., methanol) to precipitate proteins, centrifugation to separate supernatant. frontiersin.org |

| Plasma | Ultrafiltration | Use of a membrane to separate small metabolites from large proteins. nih.gov |

Data Processing and Statistical Analysis in Metabolomics Studies

Following data acquisition, raw metabolomics data requires extensive processing and statistical analysis to extract meaningful biological information. This typically involves several steps, including peak alignment, normalization, and multivariate statistical analysis. wjgnet.com

One of the most powerful statistical methods used in metabolomics is Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA). nih.govmdpi.com OPLS-DA is a supervised multivariate analysis technique that is used to model the relationship between the measured metabolites and a pre-defined outcome, such as disease status. nih.gov It is particularly useful for identifying metabolites that are most responsible for discriminating between different groups. mdpi.commdpi.com The results of an OPLS-DA are often visualized in a score plot, which shows the separation between the sample groups. nih.govresearchgate.net To ensure that the OPLS-DA model is not overfitting the data, permutation tests are typically performed. nih.gov

Once potential biomarkers like this compound are identified, pathway enrichment analysis is often performed to understand the biological pathways that are perturbed. nih.govmdpi.com This analysis uses databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify metabolic pathways that are significantly enriched with the differentially expressed metabolites. nih.govmdpi.com The results are often displayed as a pathway impact plot, which visualizes the most significantly altered pathways based on their p-values and pathway impact values. nih.govresearchgate.net

In a study investigating metabolic biomarkers for Attention-Deficit/Hyperactivity Disorder (ADHD), this compound was identified as part of a metabolite panel with good predictive ability for the disorder. researchgate.netannualreviews.orgnih.gov The selection of such differential metabolites is often based on statistical significance (p-value), fold change, and the Variable Importance in Projection (VIP) score from the OPLS-DA model. nih.govresearchgate.net

The table below outlines the key steps in data processing and statistical analysis in metabolomics.

| Step | Description | Common Tools/Methods |

| Data Preprocessing | Alignment of peaks across different samples, correction for variations in retention time, and calculation of peak areas. | LC-MS software. wjgnet.com |

| Multivariate Analysis | Identification of patterns and separation between sample groups. | Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA). nih.govmdpi.com |

| Biomarker Identification | Selection of metabolites that significantly contribute to the separation between groups. | Based on p-value, fold change, and VIP score. nih.govresearchgate.net |

| Pathway Analysis | Identification of metabolic pathways that are significantly altered. | Pathway enrichment analysis using databases like KEGG. nih.govmdpi.com |

Chemical Synthesis and Derivatization Strategies for 3 Methylazelaic Acid Research

Synthetic Approaches to 3-Methylazelaic Acid and Analogues

The synthesis of this compound (3-methylnonanedioic acid) and its analogues can be achieved through various organic chemistry routes. One notable method involves the anodic coupling (a non-Kolbe pathway) to form the dimethyl ester of β-methylazelaic acid. researchgate.netbeilstein-journals.org This electrochemical method provides a pathway for creating carbon-carbon bonds under relatively mild conditions. cardiff.ac.uknih.gov The synthesis can start from more readily available precursors, such as mono-methyl-azelaic acid, which can be chemically modified to introduce the methyl group at the desired position. uni-goettingen.de

Another general approach involves the oxidation of a suitable precursor molecule. For instance, the oxidative cleavage of a cyclic olefin or a long-chain unsaturated fatty acid with a methyl branch at the appropriate position can yield dicarboxylic acids like this compound. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials. For example, the synthesis of related dicarboxylic acids has been achieved through the acyloin condensation of a dimethyl ester, showcasing the versatility of ester intermediates in forming such structures. researchgate.net

Analogues of this compound are also of interest for structure-activity relationship studies. The synthesis of these analogues might involve similar strategies, such as Michael addition reactions to introduce substituents or vary the chain length, providing a range of compounds for biological testing. researchgate.net

Table 1: Overview of Synthetic Strategies for Dicarboxylic Acids

| Synthetic Strategy | Key Reaction | Precursors | Notes |

| Anodic Coupling | Electrochemical oxidation | Carboxylic acids and electron-rich olefins | Forms ester derivatives, such as β-methylazelaic acid dimethyl ester. researchgate.netbeilstein-journals.org |

| Oxidative Cleavage | Ozonolysis or permanganate (B83412) oxidation | Unsaturated fatty acids or cyclic alkenes | Cleaves double bonds to form two carboxylic acid groups. |

| Acyloin Condensation | Reductive coupling of esters | Dicarboxylic acid esters | Used for synthesizing cyclic ketones from dicarboxylic acid esters. researchgate.net |

| Michael Addition | Nucleophilic addition to α,β-unsaturated carbonyls | Enolates and α,β-unsaturated esters | Allows for the introduction of methyl groups and other substituents. researchgate.net |

Chiral Synthesis Considerations for Stereoisomeric Purity

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-methylazelaic acid and (S)-3-methylazelaic acid. libretexts.orgwikipedia.org In biological systems, the specific three-dimensional arrangement of a molecule is often critical for its activity. Therefore, producing enantiomerically pure forms of this compound is essential for accurately studying its biological functions and interactions.

Chiral synthesis, or asymmetric synthesis, refers to methods that produce a single enantiomer of a chiral compound. This can be achieved through several approaches:

Chiral Pool Synthesis : This method starts with a readily available, enantiomerically pure natural product (the chiral pool) and modifies it through a series of chemical reactions to obtain the desired molecule.

Use of Chiral Auxiliaries : A chiral auxiliary is a temporary chemical group that is attached to the starting material to direct the stereochemical outcome of a reaction. After the desired chirality is established, the auxiliary is removed. tcichemicals.com

Asymmetric Catalysis : This involves using a chiral catalyst to selectively produce one enantiomer over the other. nih.govrsc.orgrsc.org This method is often highly efficient, as a small amount of catalyst can generate a large quantity of the desired product.

The stereoisomeric purity of the final product is typically determined using techniques like chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), often after derivatization with a chiral reagent like Mosher's reagent. researchgate.netnih.gov Achieving high enantiomeric purity is crucial, as different enantiomers can have distinct pharmacokinetic and pharmacodynamic profiles.

Derivatization for Enhanced Analytical Performance and Research Applications

The direct analysis of dicarboxylic acids like this compound using techniques such as gas chromatography-mass spectrometry (GC-MS) can be challenging due to their low volatility and potential for thermal degradation. researchgate.netnih.gov Derivatization is a chemical modification process that converts the analyte into a more suitable form for analysis, improving volatility, thermal stability, and chromatographic behavior. researchgate.netmdpi.com

For carboxylic acids, the most common derivatization strategy is esterification, which converts the polar carboxyl groups (-COOH) into less polar ester groups. thermofisher.com This significantly enhances their volatility for GC analysis. nih.gov

Common derivatization methods include:

Methylation : Converting the carboxylic acid to its methyl ester (FAME - Fatty Acid Methyl Ester). Reagents like (trimethylsilyl)diazomethane (TMSDM) or boron trifluoride in methanol (B129727) (BF3-methanol) are frequently used. nih.govresearchgate.netthermofisher.com

Silylation : Reacting the carboxyl groups with silylating agents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form silyl (B83357) esters. researchgate.net This also increases volatility and thermal stability.

Fluorescent Tagging : For analysis by HPLC with fluorescence detection, derivatizing agents that introduce a fluorescent tag can be used to dramatically increase sensitivity and selectivity. shimadzu.com

These derivatization techniques not only improve the analytical performance but also enable the application of a wider range of analytical platforms for research. mdpi.comresearchgate.net

Table 2: Common Derivatization Techniques for Carboxylic Acid Analysis

| Derivatization Method | Reagent Example | Purpose | Analytical Technique |

| Methylation | (Trimethylsilyl)diazomethane (TMSDM) | Increase volatility | GC-MS |

| Silylation | MTBSTFA | Increase volatility and stability | GC-MS |

| Fluorescent Labeling | o-Phthalaldehyde (OPA) | Enhance detection sensitivity | HPLC-Fluorescence |

| Esterification | BF3-Methanol | Increase volatility | GC-MS |

Development of Stable Isotope-Labeled this compound for Tracing Studies

Stable isotope-labeled (SIL) compounds are invaluable tools in metabolic research and quantitative analysis. medchemexpress.comisotope.comchemie-brunschwig.chsilantes.com In these compounds, one or more atoms are replaced by a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). medchemexpress.comeurisotop.com

The synthesis of stable isotope-labeled this compound allows researchers to:

Act as Internal Standards : SIL versions of this compound are ideal internal standards for quantitative mass spectrometry assays. Because they are chemically identical to the natural compound but have a different mass, they can be added to a biological sample at a known concentration to accurately account for sample loss during preparation and analysis. isotope.com

Trace Metabolic Pathways : By introducing a labeled compound into a biological system, researchers can track its movement and transformation, elucidating metabolic pathways and identifying downstream metabolites. nih.govprinceton.edu This is known as isotopic tracing.

The synthesis of deuterated compounds often involves using deuterated starting materials or reagents, such as D₂O (heavy water) or deuterated reducing agents. nih.govgoogle.combeilstein-journals.org For example, a common method is metal-catalyzed hydrogen-deuterium exchange. nih.gov The synthesis of ¹³C-labeled compounds can be more complex, often requiring the use of ¹³C-labeled building blocks, such as ¹³CH₃-I (methyl iodide), in a multi-step synthesis. researchgate.net The development of these labeled analogues is a critical component of advanced research into the metabolism and function of this compound. nih.govamazonaws.comacs.org

Future Directions and Research Opportunities in 3 Methylazelaic Acid Studies

Advanced Metabolomic Investigations of 3-Methylazelaic Acid in Diverse Populations

Metabolomics, the large-scale study of small molecules, has been instrumental in identifying this compound as a molecule of interest. frontiersin.org Future research should focus on advanced metabolomic investigations across diverse human populations to understand the variability of this metabolite.

Recent studies have highlighted the potential of this compound as part of a biomarker panel for Attention-Deficit/Hyperactivity Disorder (ADHD) in children. frontiersin.orgresearchgate.netnih.govnih.gov A urinary metabolomic study involving 363 healthy children and 76 patients with ADHD found that metabolites from fatty acid metabolic pathways, including this compound, were among those with the largest differences between the groups. frontiersin.orgresearchgate.net Specifically, the level of this compound was found to be increased in the urine of children with ADHD. frontiersin.orgresearchgate.net

A proposed biomarker panel consisting of FAPy-adenine, this compound, and phenylacetylglutamine (B1677654) demonstrated a high predictive ability for ADHD, with a receiver operating characteristic area under the curve (ROC-AUC) of 0.918. frontiersin.orgresearchgate.netnih.govnih.gov This panel was effective in distinguishing between healthy children and those with ADHD without tic disorders. frontiersin.orgnih.gov

Future research should expand upon these findings by:

Broadening Cohorts: Including larger and more diverse populations, encompassing different age groups, ethnicities, and geographical locations to validate the initial findings.

Investigating Co-morbidities: Exploring the levels of this compound in individuals with ADHD and other co-existing conditions, as initiated in studies distinguishing between ADHD with and without tic disorders. frontiersin.orgnih.gov

Longitudinal Studies: Conducting long-term studies to monitor the levels of this compound over time, which could provide insights into disease progression and response to interventions.

Table 1: Research Findings on this compound in ADHD Metabolomic Studies

| Study Focus | Sample Population | Key Finding Regarding this compound | Associated Metabolites in Panel | Predictive Accuracy (AUC) | Citation |

|---|---|---|---|---|---|

| Biomarker Discovery for ADHD | 76 children with ADHD, 363 healthy children | Increased urinary levels in ADHD patients. | FAPy-adenine, phenylacetylglutamine | 0.918 | frontiersin.orgresearchgate.netnih.govnih.gov |

| Differentiation of ADHD Subtypes | Children with ADHD with and without tic disorders | Part of a panel to distinguish ADHD without tic disorders from healthy controls. | FAPy-adenine, phenylacetylglutamine | 0.918 (Training Set), 0.96 (Validation Set) | frontiersin.orgnih.gov |

Integration with Multi-Omics Data for Systems Biology Approaches to Elucidate its Role

To gain a comprehensive understanding of the biological role of this compound, it is crucial to move beyond metabolomics and integrate data from other "omics" layers. frontiersin.orgbiorxiv.org A systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex interplay of biological processes. frontiersin.orgfrontiersin.orgembopress.org

This multi-omics strategy can help to:

Identify Genetic Links: Uncover genetic variants that may influence the levels of this compound and predispose individuals to related health conditions.

Elucidate Regulatory Networks: Understand how changes in gene expression (transcriptomics) and protein levels (proteomics) affect the metabolic pathways involving this compound. frontiersin.org

Build Predictive Models: Develop sophisticated models that can predict the risk of disease or treatment response based on integrated multi-omics signatures. frontiersin.org

The integration of multi-omics data is a powerful framework for understanding the molecular underpinnings of complex traits and diseases. frontiersin.orgfrontiersin.org By placing this compound within this broader biological context, researchers can move from simple correlation to a more causal understanding of its function.

Exploration of this compound in Other Biological Contexts and Health Conditions

While the link between this compound and ADHD is a significant finding, its exploration in other biological contexts remains a promising area for future research. frontiersin.orgresearchgate.netnih.gov As a fatty acid derivative, its role could extend to other conditions where fatty acid metabolism is implicated. frontiersin.orgresearchgate.net

Potential areas of investigation include:

Other Neurological and Neurodevelopmental Disorders: Given its association with ADHD, investigating its role in conditions like autism spectrum disorders, where metabolic disturbances have also been noted, is a logical next step. frontiersin.orgnih.gov

Metabolic Syndromes: Disorders such as obesity and type 1 diabetes mellitus involve alterations in fatty acid metabolism, making this compound a potential metabolite of interest. nih.gov

Plant Biology: Metabolomics research in plants has identified related dicarboxylic acids, like azelaic acid, as being involved in plant defense signaling. mdpi.com Exploring the presence and function of this compound in plant systems could reveal conserved biological roles.

The gut microbiome is another critical context, as gut dysbiosis has been linked to various pediatric diseases and can influence host metabolism. nih.govresearchgate.net Studies have noted alterations in fatty acid metabolism in the urine profiles of children with ADHD, suggesting a potential link between the gut microbiota, their metabolites, and neurodevelopment. researchgate.net

Development of Targeted Methodologies for Specific Research Questions Related to this compound Functionality

Current metabolomic studies often use untargeted approaches to screen a wide range of metabolites. researchgate.net While effective for discovery, future research will benefit from the development of targeted methodologies to answer specific questions about this compound's functionality.

These methodologies could include:

Quantitative Assays: Developing highly sensitive and specific quantitative assays, likely using techniques like liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of this compound in various biological samples (e.g., plasma, urine, cerebrospinal fluid). annualreviews.orgnih.gov The use of high-resolution mass spectrometry has already been pivotal in its identification. frontiersin.orgnih.gov

Isotope Tracing: Employing stable isotope-labeled versions of this compound or its precursors to trace its metabolic fate in cellular or animal models. This can help to identify the enzymes and pathways responsible for its synthesis and degradation.

Functional Assays: Designing in vitro and in vivo experiments to directly test the biological activity of this compound. For example, assessing its effect on neuronal cell function or inflammatory pathways could provide direct evidence of its physiological role.

By developing these targeted approaches, researchers can move from observing associations to probing the specific mechanisms by which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 3-methylazelaic acid, and how can they inform experimental design?

- Answer : this compound (C₁₀H₁₈O₄) is a branched-chain dicarboxylic acid with a molecular weight of 202.2475 g/mol. Its structure includes two carboxylic acid groups, a methyl branch at the third carbon, and eight rotatable bonds, which influence its solubility and reactivity . Key physicochemical parameters such as LogP (predictive of lipophilicity) and pKa values (for ionization states) are critical for designing solvent systems or buffer conditions in chromatographic separations or enzymatic assays. Researchers should prioritize computational tools (e.g., QSPR models) to estimate missing experimental properties like melting points or water solubility .

Q. How can this compound be synthesized, and what are the critical quality control steps?

- Answer : While direct synthesis protocols are not detailed in the evidence, branched dicarboxylic acids like this compound are typically synthesized via alkylation of malonic ester derivatives or through microbial oxidation of fatty acids. Post-synthesis, purity must be verified using LC-MS/MS (to confirm molecular ion peaks at m/z 201.1129 [M–H]⁻ and 203.1268 [M+H]⁺) and nuclear magnetic resonance (NMR) to validate the methyl branch position. Impurities such as unreacted precursors or decarboxylated byproducts should be monitored via reverse-phase HPLC with UV detection at 210–220 nm .

Q. What biological systems or pathways are associated with this compound, and how can its role be investigated?

- Answer : this compound has been detected in rat metabolomic studies, suggesting involvement in lipid metabolism or mitochondrial β-oxidation pathways . To study its biological role, researchers can:

- Use stable isotope-labeled tracers (e.g., ¹³C-methyl variants) in cell cultures or animal models to track incorporation into lipid pools.

- Employ knockout models (e.g., acyl-CoA dehydrogenase mutants) to assess metabolic bottlenecks.

- Quantify tissue-specific concentrations via GC-MS or LC-MS/MS, normalizing to internal standards like deuterated azelaic acid .

Advanced Research Questions

Q. How can researchers resolve ambiguities in distinguishing this compound from structurally similar metabolites (e.g., sebacic acid) in complex biological matrices?

- Answer : Co-elution of this compound with isomers (e.g., sebacic acid) in LC-MS/MS requires optimized chromatographic conditions:

- Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile to enhance retention time differences.

- Leverage high-resolution mass spectrometry (HRMS) to differentiate based on exact mass (e.g., 201.1129 vs. 201.1132 for sebacic acid) and MS/MS fragmentation patterns (e.g., loss of CO₂ or H₂O) .

- Validate findings with synthetic standards and spike-recovery experiments in biological samples .

Q. What statistical and computational approaches are recommended for analyzing contradictory data on this compound’s metabolic significance?

- Answer : Contradictory results (e.g., variable detection levels in metabolomic studies) may arise from matrix effects or inter-individual variability. Solutions include:

- Multivariate analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., diet, age).

- Bayesian hierarchical models to account for nested data structures (e.g., repeated measurements in longitudinal studies) .

- Pathway enrichment analysis (via tools like MetaboAnalyst) to contextualize fluctuations within lipid oxidation or peroxisomal pathways .

Q. How can the spatial arrangement of this compound in lipid bilayers or protein complexes be experimentally determined?

- Answer : Computational molecular dynamics (MD) simulations can predict its membrane insertion behavior based on hydrophobicity profiles . Experimentally:

- Use neutron diffraction or cryo-EM to visualize its interaction with lipid rafts or membrane proteins.

- Apply fluorescence anisotropy with labeled analogs to measure partitioning into model membranes (e.g., DOPC vesicles) .

- Pair these with surface plasmon resonance (SPR) to quantify binding affinities for receptors like PPAR-γ .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.